15(S)-HETE-d8

Description

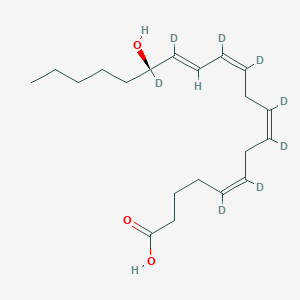

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-JCAMWLGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotope-Labeled Internal Standards in Quantitative Bioanalysis

An In-depth Technical Guide to 15(S)-HETE-d8 for Researchers

Accurate quantification of endogenous small molecules in complex biological matrices is a significant challenge in biomedical research and drug development. Endogenous analytes, such as the lipid mediator 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], are often present at low concentrations and are susceptible to variability during sample preparation and analysis. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting this variability. This compound is a deuterated analog of 15(S)-HETE, designed specifically for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by a mass spectrometer. By adding a known quantity of this compound to a sample at the earliest stage of processing, it experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement as the target analyte. This allows for a highly accurate and precise quantification based on the ratio of the analyte signal to the internal standard signal[1][2][3].

Core Compound Profile: this compound

This compound is a high-purity, deuterated form of 15(S)-HETE, a major metabolite of arachidonic acid formed via the 15-lipoxygenase (15-LO) pathway[4][5]. The "-d8" designation indicates that eight hydrogen atoms on the carbon backbone have been replaced with deuterium, creating a stable, non-radioactive isotopic label.

Primary Use: Its exclusive and primary application is as an internal standard for the precise quantification of 15(S)-HETE in biological samples using gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative parameters for this compound and its corresponding analyte, 15(S)-HETE. These values are critical for developing and implementing robust analytical methods.

| Property | This compound (Internal Standard) | 15(S)-HETE (Analyte) | Reference(s) |

| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid | (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

| Molecular Formula | C₂₀H₂₄D₈O₃ | C₂₀H₃₂O₃ | |

| Molecular Weight | 328.5 g/mol | 320.5 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₈) | N/A | |

| Typical MS Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) | |

| Precursor Ion [M-H]⁻ (m/z) | 327.3 | 319.2 | |

| Example Product Ion (m/z) | 116 | 175 | |

| Typical Spiking Conc. | 1 ng - 10 ng per sample | N/A |

Biological Context: The 15(S)-HETE Biosynthetic Pathway

To appreciate the importance of quantifying 15(S)-HETE, it is essential to understand its biological origin. 15(S)-HETE is an eicosanoid, a class of signaling lipids derived from 20-carbon polyunsaturated fatty acids. It is synthesized from arachidonic acid, which is first released from cell membrane phospholipids. The key enzymes in its formation are 15-lipoxygenases (15-LO-1 and 15-LO-2) and, to a lesser extent, cyclooxygenases (COX). Once produced, 15(S)-HETE can be further metabolized or exert biological effects related to inflammation, cell proliferation, and vascular tone.

Experimental Protocols: Quantitative Analysis via LC-MS/MS

The following is a representative protocol for the extraction and quantification of 15(S)-HETE from a biological fluid (e.g., plasma, cell culture media) using this compound as an internal standard.

Materials and Reagents

-

This compound solution (e.g., 10 ng/µL in ethanol)

-

15(S)-HETE analytical standard

-

Biological sample (e.g., 200 µL plasma)

-

Methanol (MeOH), Acetonitrile (ACN), Water (H₂O) - LC-MS grade

-

Formic Acid or Acetic Acid

-

Hexane

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reverse phase)

Sample Preparation and Extraction

-

Sample Thawing: Thaw biological samples on ice to prevent degradation of lipids.

-

Internal Standard Spiking: To a 200 µL plasma sample in a glass tube, add a precise volume (e.g., 10 µL) of the this compound internal standard working solution (final amount typically 1-10 ng). Vortex briefly. This step is critical and must be done before any extraction to account for analyte loss.

-

Protein Precipitation & Lysis: Add 500 µL of ice-cold methanol to the sample to precipitate proteins and halt enzymatic activity. Vortex thoroughly.

-

Centrifugation: Centrifuge the samples at ~3000 x g for 5-10 minutes at 4°C to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an SPE cartridge by washing with 2 mL of MeOH followed by 2 mL of H₂O.

-

Loading: Transfer the supernatant from the centrifugation step to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1-2 mL of 10% MeOH in water to remove polar impurities.

-

Elution: Elute the eicosanoids with 1-2 mL of MeOH into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid) for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A UHPLC system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% acetic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient starts at a low percentage of organic phase (e.g., 20% B), ramps up to a high percentage (e.g., 95% B) to elute the lipids, holds for a wash step, and then re-equilibrates at initial conditions.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

-

Ionization Mode: Negative Ion Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

15(S)-HETE: Q1: 319.2 m/z → Q3: 175.0 m/z

-

This compound: Q1: 327.3 m/z → Q3: 116.0 m/z (Transitions can vary slightly by instrument and optimization).

-

-

Source Parameters: Optimized for analyte (e.g., Ion Spray Voltage: -4000 V; Temperature: 500°C).

Workflow and Data Analysis

The overall process, from sample collection to final concentration calculation, follows a logical workflow designed to ensure accuracy through the use of the internal standard.

Data Analysis Steps:

-

Calibration Curve: Prepare a set of calibration standards with known concentrations of 15(S)-HETE, each spiked with the same, fixed amount of this compound as the unknown samples.

-

Peak Integration: After LC-MS/MS analysis, integrate the peak areas for both the analyte (15(S)-HETE) and the internal standard (this compound) MRM transitions.

-

Ratio Calculation: For each standard and unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Regression: Plot the peak area ratio against the known concentration of the calibration standards and perform a linear regression to generate a calibration curve.

-

Quantification: Determine the concentration of 15(S)-HETE in the unknown samples by interpolating their peak area ratios onto the calibration curve. The internal standard corrects for any analyte loss during extraction and any ion suppression/enhancement during analysis, ensuring high accuracy.

References

- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. interpriseusa.com [interpriseusa.com]

The Biosynthesis of 15(S)-HETE from Arachidonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a key signaling molecule, 15(S)-HETE is implicated in a diverse range of physiological and pathophysiological processes, including inflammation, immune modulation, and cancer biology. Understanding the intricate enzymatic pathways governing its synthesis is paramount for the development of novel therapeutic strategies targeting these conditions. This technical guide provides a comprehensive overview of the core biosynthetic pathways of 15(S)-HETE from arachidonic acid, with a focus on the key enzymes, their kinetics, and detailed experimental protocols for their study.

Core Biosynthetic Pathways

The synthesis of 15(S)-HETE from arachidonic acid is primarily catalyzed by two main classes of enzymes: 15-lipoxygenases (15-LOX) and cyclooxygenase-2 (COX-2). Each pathway exhibits distinct characteristics in terms of product stereospecificity and regulation.

The 15-Lipoxygenase (15-LOX) Pathway

The predominant route for 15(S)-HETE production is through the action of 15-lipoxygenases. In humans, two main isoforms, 15-LOX-1 and 15-LOX-2, are responsible for the direct oxygenation of arachidonic acid.

-

15-Lipoxygenase-1 (ALOX15): This enzyme stereo-specifically inserts molecular oxygen at the carbon-15 position of arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][2] This unstable intermediate is then rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.[1] 15-LOX-1 is highly expressed in eosinophils, reticulocytes, and airway epithelial cells.[3][4]

-

15-Lipoxygenase-2 (ALOX15B): Similar to 15-LOX-1, 15-LOX-2 also catalyzes the formation of 15(S)-HpETE from arachidonic acid, which is subsequently reduced to 15(S)-HETE. However, 15-LOX-2 exhibits different tissue distribution, being found in skin, prostate, and lung. It is also implicated in the generation of specialized pro-resolving mediators (SPMs).

The Cyclooxygenase-2 (COX-2) Pathway

While primarily known for its role in prostaglandin synthesis, cyclooxygenase-2 (COX-2) can also metabolize arachidonic acid to a racemic mixture of 15-HETEs, with the (S)-enantiomer being the major product. This activity is particularly relevant in inflammatory settings where COX-2 expression is often upregulated.

-

Aspirin-Acetylated COX-2: A crucial modification of the COX-2 pathway occurs in the presence of aspirin. Aspirin irreversibly acetylates a serine residue in the active site of COX-2, which alters its catalytic activity. Instead of prostaglandin synthesis, aspirin-acetylated COX-2 almost exclusively produces 15(R)-HETE. This shift in stereospecificity is a key mechanism behind some of aspirin's anti-inflammatory effects, as 15(R)-HETE is a precursor to anti-inflammatory lipoxins.

Quantitative Data on 15(S)-HETE Biosynthesis

The efficiency and substrate affinity of the enzymes involved in 15(S)-HETE synthesis are critical parameters for understanding their biological roles. The following tables summarize key quantitative data.

Table 1: Enzyme Kinetic Parameters for 15(S)-HETE Synthesis from Arachidonic Acid

| Enzyme | Species | Km (µM) | kcat (s-1) |

| 15-Lipoxygenase-1 (ALOX15) | Human (recombinant) | 3 | 8.4 - 25 |

| 15-Lipoxygenase-2 (ALOX15B) | Human (recombinant) | 1.9 ± 0.37 | 0.6 ± 0.02 |

| Cyclooxygenase-2 (COX-2) | Ovine | 5.2 | Not Reported for 15(S)-HETE |

Data compiled from various sources. Kinetic parameters can vary depending on experimental conditions.

Table 2: Production of 15(S)-HETE in Various Cell Types

| Cell Type | Stimulus | 15(S)-HETE Concentration |

| Human Eosinophils | Exogenous Arachidonic Acid (100 µM) | 1111 ± 380 ng / 106 cells |

| Human Bronchial Epithelial Cells | Exogenous Arachidonic Acid (30 µM) | 258 ± 76 ng / 106 cells |

| Human Neutrophils | Interleukin-8 (100 ng/ml) + Exogenous Arachidonic Acid | ~40% increase over baseline |

| Rat Intestinal Epithelial Cells (COX-2 expressing) | Calcium Ionophore A-23187 (1 µM) | Time-dependent, peaks at 10 min |

Experimental Protocols

Expression and Purification of Recombinant Human 15-Lipoxygenase-1

This protocol describes the expression of human 15-LOX-1 in a baculovirus/insect cell system, a common method for obtaining high yields of active enzyme.

Materials:

-

Sf9 insect cells

-

Baculovirus transfer vector containing the human ALOX15 gene

-

Linearized baculovirus DNA

-

Transfection reagent

-

Insect cell culture medium (e.g., Grace's medium) supplemented with fetal bovine serum

-

Anion-exchange chromatography column (e.g., Mono Q)

-

Chromatography buffers

Procedure:

-

Generation of Recombinant Baculovirus: Co-transfect Sf9 cells with the baculovirus transfer vector and linearized baculovirus DNA using a suitable transfection reagent.

-

Virus Amplification: Harvest the supernatant containing the recombinant baculovirus and amplify the viral stock by infecting fresh Sf9 cell cultures.

-

Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus stock. Incubate for 48-72 hours to allow for protein expression.

-

Cell Lysis: Harvest the insect cells by centrifugation and resuspend the cell pellet in a suitable lysis buffer. Lyse the cells by sonication or dounce homogenization.

-

Purification:

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Load the supernatant onto a pre-equilibrated anion-exchange chromatography column.

-

Wash the column with a low-salt buffer to remove unbound proteins.

-

Elute the 15-LOX-1 protein using a linear salt gradient.

-

Collect fractions and analyze for 15-LOX-1 purity by SDS-PAGE.

-

-

Enzyme Characterization: Pool the pure fractions, determine the protein concentration, and assess the enzymatic activity using a lipoxygenase activity assay.

Lipoxygenase Activity Assay (Spectrophotometric)

This assay measures the formation of conjugated dienes, a characteristic feature of lipoxygenase products, by monitoring the increase in absorbance at 234 nm.

Materials:

-

Purified 15-lipoxygenase or cell lysate containing the enzyme

-

Arachidonic acid (substrate)

-

Borate buffer (pH 9.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare the borate buffer.

-

-

Assay Setup:

-

In a quartz cuvette, add the borate buffer and the enzyme solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C).

-

-

Initiate Reaction: Add the arachidonic acid solution to the cuvette to start the reaction.

-

Measure Absorbance: Immediately monitor the increase in absorbance at 234 nm over time using the spectrophotometer.

-

Calculate Activity: The rate of increase in absorbance is proportional to the enzyme activity. The molar extinction coefficient for the conjugated diene product is approximately 23,000 M-1cm-1.

Quantification of 15(S)-HETE in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 15(S)-HETE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Deuterated internal standard (e.g., 15(S)-HETE-d8)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Organic solvents (e.g., methanol, acetonitrile, hexane)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To the biological sample, add the deuterated internal standard.

-

Acidify the sample with a weak acid (e.g., acetic acid).

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

-

Elute the HETEs with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile with a small percentage of formic acid).

-

Detect and quantify 15(S)-HETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for 15(S)-HETE are typically m/z 319.2 -> 179.1 and for this compound are m/z 327.2 -> 184.1.

-

-

Data Analysis: Construct a calibration curve using known concentrations of 15(S)-HETE and the internal standard to quantify the amount of 15(S)-HETE in the sample.

Chiral Separation of 15(S)-HETE and 15(R)-HETE by HPLC

Distinguishing between the (S) and (R) enantiomers of 15-HETE is crucial for determining the enzymatic origin. This can be achieved using chiral high-performance liquid chromatography (HPLC).

Materials:

-

Extracted and purified HETE sample

-

Chiral HPLC column (e.g., Chiralcel OD-H)

-

HPLC system with a UV detector

-

Mobile phase (e.g., a mixture of hexane and isopropanol)

Procedure:

-

Sample Preparation: The HETE sample should be purified and concentrated. Derivatization to the methyl ester may be required for some columns.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase.

-

Inject the sample onto the column.

-

Elute the enantiomers isocratically with the mobile phase.

-

Detect the separated enantiomers using a UV detector at 235 nm.

-

-

Identification: Compare the retention times of the peaks in the sample to those of authentic 15(S)-HETE and 15(R)-HETE standards to identify and quantify each enantiomer.

Visualizations

The following diagrams illustrate the key pathways and a general experimental workflow for studying 15(S)-HETE biosynthesis.

Caption: Biosynthesis of 15(S)-HETE from Arachidonic Acid.

Caption: General experimental workflow for 15(S)-HETE analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of 15-hydroxyeicosatetraenoic acid by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

The Critical Role of 15-Lipoxygenase in the Biosynthesis of 15(S)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the enzyme 15-lipoxygenase (15-LOX) in the production of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], a bioactive lipid mediator implicated in a myriad of physiological and pathological processes. This document provides a comprehensive overview of the enzymatic conversion, regulatory mechanisms, and downstream signaling pathways, supplemented with detailed experimental protocols and quantitative data to support advanced research and drug development endeavors.

The Enzymatic Core: 15-Lipoxygenase and the Genesis of 15(S)-HETE

15-Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] The primary substrate for the synthesis of 15(S)-HETE is arachidonic acid (AA), a 20-carbon omega-6 fatty acid. In humans, two main isoforms of 15-LOX, ALOX15 (15-LOX-1) and ALOX15B (15-LOX-2), are responsible for this conversion.[2][3]

The enzymatic reaction proceeds via a two-step process. Initially, 15-LOX abstracts a hydrogen atom from the C-13 position of arachidonic acid, leading to the formation of a fatty acid radical. Subsequently, molecular oxygen is inserted at the C-15 position, yielding the unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4][5] This intermediate is then rapidly reduced to the more stable hydroxyl derivative, 15(S)-HETE, by cellular peroxidases, such as glutathione peroxidases. While ALOX15 predominantly produces 15(S)-HpETE, it can also generate smaller amounts of 12(S)-HpETE. In contrast, ALOX15B is highly specific for the production of 15(S)-HpETE.

Quantitative Data Presentation

Table 1: Kinetic Parameters of Human 15-LOX Isoforms for Arachidonic Acid

| Enzyme Isoform | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) | Major Product(s) | Reference(s) |

| ALOX15 (15-LOX-1) | Value not specified | 10 | 2.1 | 15(S)-HpETE (~84%), 12(S)-HpETE (~16%) | |

| ALOX15B (15-LOX-2) | Value not specified | 0.96 | 0.19 | 15(S)-HpETE (100%) |

Table 2: Biologically Effective Concentrations of 15(S)-HETE

| Biological Effect | Cell/System Type | Concentration Range | Reference(s) |

| Inhibition of PMA-elicited oxidative burst | Monocytes | 8 µM resulted in ~85% inhibition | |

| Angiogenic effects (increased vessel density, sprouting) | Chick CAM, rat aortic rings, HUVECs | Not specified | |

| Dose-dependent increase in formation | Human bronchi | 3-100 µM (exogenous arachidonic acid) | |

| Activation of PPARγ | Various, including cancer cell lines | >1-10 µM | |

| Potentiation of NF-κB activation | Human amnion fibroblasts | Not specified |

Regulation of 15-LOX and 15(S)-HETE Production

The expression and activity of 15-LOX are tightly regulated at multiple levels, ensuring precise control over the production of 15(S)-HETE.

Transcriptional Regulation:

-

Cytokine Induction: Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of ALOX15 expression, particularly in airway epithelial cells. This induction is mediated through the activation of the Jak2/Tyk2 kinases and the STAT1/3/5/6 transcription factors.

-

Hypoxia: Hypoxia-inducible factor 1-alpha (HIF-1α) has been shown to increase the expression of ALOX15B under hypoxic conditions.

-

Epigenetic Modifications: DNA methylation and histone modifications have been implicated in the regulation of ALOX15 gene expression in various contexts, including airway inflammation.

Post-Translational and Allosteric Regulation:

-

Calcium-Dependent Translocation: An increase in intracellular calcium concentration can induce the translocation of 15-LOX from the cytosol to cellular membranes, where its substrate, arachidonic acid, is located.

-

Product Activation/Inhibition: The activity of 15-LOX can be allosterically modulated by its own products. For instance, hydroperoxy fatty acids are required for the activation of the enzyme. Conversely, some products can also lead to feedback inhibition.

-

Substrate Availability: The release of arachidonic acid from membrane phospholipids by phospholipase A2 (cPLA2) is a critical rate-limiting step for 15(S)-HETE synthesis.

Signaling Pathways and Biological Functions of 15(S)-HETE

15(S)-HETE exerts a wide range of biological effects by modulating various signaling pathways. Its functions are often context-dependent, exhibiting both pro- and anti-inflammatory, as well as pro-angiogenic properties.

Key Signaling Pathways:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE is a known agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPARγ by 15(S)-HETE can lead to the transrepression of pro-inflammatory genes.

-

Protein Kinase C (PKC): In certain cell types, such as corneal epithelial cells, 15(S)-HETE can induce the translocation and activation of PKC, a key signaling molecule involved in cell proliferation and wound healing.

-

PI3K/Akt Pathway: 15(S)-HETE has been shown to promote angiogenesis by activating the PI3K/Akt signaling pathway in brain microvascular endothelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 15-LOX and 15(S)-HETE.

Measurement of 15-Lipoxygenase Activity

This protocol is adapted from a spectrophotometric assay that measures the formation of conjugated dienes, a characteristic of lipoxygenase products.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Borate buffer (0.2 M, pH 9.0)

-

Linoleic acid (substrate)

-

15-Lipoxygenase enzyme preparation (e.g., from soybean or recombinant human)

-

Inhibitors (optional, dissolved in DMSO)

Procedure:

-

Prepare the substrate solution by dissolving linoleic acid in borate buffer to a final concentration of 250 µM.

-

Prepare the enzyme solution by diluting the 15-LOX preparation in borate buffer to the desired activity (e.g., to achieve a measurable rate of reaction). Keep the enzyme solution on ice.

-

For a standard assay, add 500 µL of borate buffer and 500 µL of the enzyme solution to a cuvette.

-

To test for inhibition, add the inhibitor dissolved in DMSO to the enzyme solution and pre-incubate for a specified time (e.g., 5 minutes) before adding it to the cuvette.

-

Initiate the reaction by rapidly adding 500 µL of the substrate solution to the cuvette and mix thoroughly.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

-

The rate of the reaction is proportional to the change in absorbance over time.

Quantification of 15(S)-HETE by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of 15(S)-HETE from biological samples.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase: e.g., methanol:water:acetic acid (75:25:0.01, v/v/v)

-

15(S)-HETE standard

-

Internal standard (e.g., 16(S)-hydroxy-9(Z),12(Z),14(E)-heneicosatrienoic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation: Acidify the biological sample (e.g., cell culture supernatant, tissue homogenate) to pH 3-4 with a suitable acid (e.g., HCl).

-

Solid-Phase Extraction: Pass the acidified sample through a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-organic solvent to remove polar impurities. Elute the lipid fraction containing 15(S)-HETE with a high-organic solvent (e.g., methanol or ethyl acetate).

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Separate the components using an isocratic or gradient elution with the specified mobile phase.

-

Detection: Monitor the eluent at a wavelength of 235 nm, which is the characteristic absorbance maximum for the conjugated diene system in HETEs.

-

Quantification: Create a standard curve using known concentrations of the 15(S)-HETE standard. Quantify the amount of 15(S)-HETE in the sample by comparing its peak area to the standard curve, after correcting for recovery using the internal standard.

Analysis of ALOX15 Gene Expression by Real-Time RT-PCR

This protocol provides a general framework for quantifying ALOX15 mRNA levels.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

Real-time PCR system

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for ALOX15 and a reference gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Set up the real-time PCR reaction by mixing the cDNA template with the qPCR master mix and the specific primers for ALOX15 and the reference gene.

-

Thermal Cycling: Perform the PCR amplification in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for both ALOX15 and the reference gene. Calculate the relative expression of ALOX15 using the ΔΔCt method, normalizing to the reference gene expression.

Detection of ALOX15 Protein by Western Blotting

This protocol describes the detection of ALOX15 protein in cell or tissue lysates.

Materials:

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Primary antibody specific for ALOX15

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against ALOX15 diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the ALOX15 Promoter

This protocol allows for the investigation of transcription factor binding to the promoter region of the ALOX15 gene.

Materials:

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Lysis and sonication buffers

-

Antibody specific to the transcription factor of interest (e.g., STAT6)

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the ALOX15 promoter region

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quenching: Stop the cross-linking reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Immune Complex Capture: Capture the antibody-transcription factor-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Use real-time PCR with primers designed to amplify a specific region of the ALOX15 promoter to quantify the amount of co-precipitated DNA. An enrichment of the target sequence compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates binding of the transcription factor to that region.

Experimental and Logical Workflow Visualization

References

- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALOX15 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Hydroxyeicosatetraenoic Acids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of oxygenated metabolites derived from arachidonic acid, a polyunsaturated fatty acid that is a key component of cell membranes. These bioactive lipids are synthesized through the action of several enzyme families, including lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) enzymes.[1][2] Since their discovery, HETEs have been recognized as important signaling molecules involved in a wide array of physiological and pathophysiological processes, including inflammation, cell proliferation, and vascular tone regulation. This technical guide provides a comprehensive overview of the discovery and history of HETEs, with a focus on the key scientific milestones, experimental methodologies, and the elucidation of their complex signaling pathways.

The Dawn of HETE Research: Early Discoveries

The journey into the world of HETEs began in the 1970s, spearheaded by the pioneering work of Swedish biochemists Bengt Samuelsson and Mats Hamberg. Their investigations into arachidonic acid metabolism in blood platelets led to the first identification of a HETE molecule.

The First HETE: 12-HETE

In 1974, Hamberg and Samuelsson reported the isolation and characterization of 12-L-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) from incubations of arachidonic acid with human platelets.[3] They demonstrated that this novel compound was the product of a previously unknown lipoxygenase pathway.[3] This discovery was a landmark in eicosanoid research, revealing a new branch of the arachidonic acid cascade distinct from the then-known prostaglandin synthesis pathway.

Discovery of 5-HETE

Two years later, in 1976, Borgeat, Hamberg, and Samuelsson expanded their research to rabbit polymorphonuclear leukocytes (neutrophils). They identified another novel arachidonic acid metabolite, 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE).[2] This finding highlighted that different cell types possess distinct lipoxygenase enzymes capable of oxygenating arachidonic acid at different positions, leading to a diversity of HETE isomers with potentially unique biological functions.

The Emergence of 15-HETE and 20-HETE

Following these initial discoveries, the family of HETEs continued to grow. In 1975, Nugteren described the formation of 15-hydroxyeicosatetraenoic acid (15-HETE) through the action of a 15-lipoxygenase enzyme. The initial discovery of 20-hydroxyeicosatetraenoic acid (20-HETE) was a result of investigations into the metabolism of arachidonic acid by cytochrome P450 enzymes. While the precise first report is embedded in a series of studies on CYP-mediated fatty acid metabolism, the work of researchers like J. R. Falck and J. H. Capdevila was instrumental in characterizing the formation of 20-HETE and its significant role in vascular physiology.

Key Milestones in HETE Research

| Year | Discovery/Milestone | Key Scientists | Significance |

| 1974 | First isolation and structural elucidation of 12-HETE from human platelets. | Hamberg and Samuelsson | Identified the first HETE and the existence of the 12-lipoxygenase pathway. |

| 1976 | Discovery of 5-HETE in rabbit polymorphonuclear leukocytes. | Borgeat, Hamberg, and Samuelsson | Demonstrated cell-specific synthesis of HETE isomers and the 5-lipoxygenase pathway. |

| 1975 | Identification of 15-HETE and the 15-lipoxygenase pathway. | Nugteren | Expanded the known diversity of HETE isomers and their enzymatic origins. |

| Late 1970s - Early 1980s | Elucidation of the role of 20-HETE in vascular tone and its synthesis by cytochrome P450 enzymes. | Falck, Capdevila, and others | Uncovered a new enzymatic pathway for HETE synthesis and a critical role for 20-HETE in blood pressure regulation. |

| 1980s | Characterization of the pro-inflammatory and chemotactic activities of 5-HETE in neutrophils. | Various researchers | Established a key role for 5-HETE in the inflammatory response. |

| 2011 | Identification of GPR31 as a high-affinity receptor for 12(S)-HETE. | Guo et al. | Provided a molecular basis for the signaling actions of 12-HETE. |

| 2017 | Identification of GPR75 as a receptor for 20-HETE. | Garcia et al. | Elucidated a key receptor mediating the vascular effects of 20-HETE. |

Experimental Protocols in HETE Research

The discovery and characterization of HETEs were made possible by the development and application of sophisticated analytical techniques. The following sections detail the methodologies that were central to the early research in this field.

Extraction and Purification of HETEs

A critical first step in studying HETEs is their extraction from biological samples and purification from other lipids. Early methods relied on a series of solvent extractions and chromatographic separations.

Protocol for HETE Extraction from Leukocytes (Adapted from Borgeat and Samuelsson, 1976)

-

Cell Incubation: Rabbit polymorphonuclear leukocytes (1-2 x 10⁸ cells) are incubated with arachidonic acid (e.g., 100 µg) in a suitable buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4) at 37°C for a specified time (e.g., 20 minutes).

-

Acidification and Extraction: The incubation is terminated by acidification to pH 3 with citric acid. The lipids are then extracted three times with two volumes of diethyl ether.

-

Solvent Evaporation: The pooled ether extracts are washed with water and then evaporated to dryness under reduced pressure.

-

Silicic Acid Chromatography: The residue is dissolved in a small volume of diethyl ether and applied to a silicic acid column. The column is then eluted with a series of solvents of increasing polarity (e.g., diethyl ether, followed by ethyl acetate) to separate different lipid classes. HETE-containing fractions are collected.

Separation and Identification of HETE Isomers

Once a crude extract containing HETEs was obtained, researchers faced the challenge of separating the different positional isomers. High-Performance Liquid Chromatography (HPLC) became an indispensable tool for this purpose.

Reverse-Phase HPLC for HETE Isomer Separation

-

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of an acid (e.g., 0.1% acetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the conjugated diene structure of HETEs (typically around 235 nm).

-

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) in the early days, was crucial for determining the precise chemical structure of the isolated HETEs.

GC-MS Analysis of HETEs (General Protocol)

-

Derivatization: HETEs are not sufficiently volatile for GC analysis. Therefore, the carboxylic acid and hydroxyl groups must be derivatized. A common procedure involves:

-

Methylation of the carboxylic acid group using diazomethane.

-

Silylation of the hydroxyl group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Gas Chromatography: The derivatized HETEs are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron impact (EI) ionization was commonly used, which fragments the molecules in a predictable way. The resulting mass spectrum, a "fingerprint" of the molecule, allows for the determination of its molecular weight and structure.

Quantitative Data on HETEs

The biological significance of HETEs is closely linked to their concentrations in tissues and their interactions with cellular machinery. The following tables summarize key quantitative data related to HETE synthesis and receptor binding.

Table 1: Enzyme Kinetics of HETE Synthesis

| Enzyme | Substrate | HETE Product | K_m (µM) | V_max (nmol/min/mg protein or nmol/min/nmol P450) | Source |

| Human 12-Lipoxygenase | Arachidonic Acid | 12-HETE | ~1.4 | k_cat/K_m = 1.4 s⁻¹µM⁻¹ | |

| Human CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 min⁻¹ | |

| Human CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 min⁻¹ |

Table 2: Receptor Binding Affinities of HETEs

| HETE Isomer | Receptor | Cell/Tissue Type | K_d (nM) | Source |

| 12(S)-HETE | GPR31 | Transfected CHO cells | 4.8 ± 0.12 |

Table 3: Representative Biological Concentrations of HETEs

| HETE Isomer | Biological Matrix | Condition | Concentration Range | Source |

| 5-HETE | Human Plasma | Obesity | >5.01 nmol/L associated with increased obesity risk | |

| 11-HETE | Human Plasma | Obesity | >0.89 nmol/L associated with increased obesity risk | |

| 12-HETE | Human Plasma | Healthy Adolescents | ~32 nM | |

| 15-HETE | Human Plasma | Obesity | Positively associated with BMI | |

| 20-HETE | Human Liver Microsomes | - | Formation rates vary with CYP4A11 and CYP4F2 expression |

Signaling Pathways and Biological Functions

HETEs exert their biological effects by activating specific signaling pathways. These pathways often involve G-protein coupled receptors (GPCRs) and downstream cascades of intracellular messengers.

Arachidonic Acid Cascade and HETE Biosynthesis

The synthesis of HETEs is an integral part of the complex arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from membrane phospholipids by phospholipase A₂. It is then metabolized by one of three main enzymatic pathways to produce a variety of eicosanoids, including HETEs.

References

- 1. Investigations of human platelet-type 12-lipoxygenase: role of lipoxygenase products in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 15(S)-HETE-d8: Certificate of Analysis and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15(S)-hydroxyeicosatetraenoic acid-d8 (15(S)-HETE-d8), a critical internal standard for the quantitative analysis of its non-deuterated counterpart, 15(S)-HETE. This document compiles key data from certificates of analysis, details analytical methodologies, and illustrates the biochemical pathways involving this important lipid mediator.

Core Compound Specifications

This compound is a deuterated analog of 15(S)-HETE, a metabolite of arachidonic acid formed through the 15-lipoxygenase (15-LOX) pathway.[1] Its primary application is as an internal standard in mass spectrometry-based quantification of 15(S)-HETE, enabling accurate measurement in various biological matrices.[1][2]

Physicochemical and Purity Data

The following tables summarize the typical quantitative data found in a certificate of analysis for this compound.

| Identifier | Value |

| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid[1] |

| CAS Number | 84807-87-4[1] |

| Molecular Formula | C₂₀H₂₄D₈O₃ |

| Formula Weight | 328.5 |

| Specification | Value |

| Purity (Deuterated Forms) | ≥99% (d₁-d₈) |

| Supplied As | A solution in acetonitrile |

| Concentration | Typically 100 µg/ml |

| UV Maximum | 236 nm |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

| Condition | Recommendation |

| Storage Temperature | -20°C |

| Stability | ≥ 2 years at -20°C |

| Shipping | On wet or dry ice |

Biosynthesis of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid primarily through the action of the enzyme 15-lipoxygenase (15-LOX). This enzymatic reaction introduces a hydroperoxy group at the C15 position, which is subsequently reduced to a hydroxyl group to form 15(S)-HETE.

Experimental Protocols: Quantification of 15(S)-HETE using this compound

The following protocol is a representative method for the analysis of 15(S)-HETE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation (Solid Phase Extraction)

-

Sample Aliquoting : Begin with a precisely measured volume of the biological sample (e.g., plasma, cell lysate).

-

Internal Standard Spiking : Add a known amount of this compound to the sample.

-

Acidification : Adjust the pH of the sample to ~3.5 with a suitable acid to protonate the carboxylic acid group of the analytes.

-

SPE Cartridge Conditioning : Condition an Oasis HLB solid-phase extraction cartridge with methanol followed by water.

-

Sample Loading : Load the acidified sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interfering hydrophilic compounds.

-

Elution : Elute the analytes and the internal standard from the cartridge using an organic solvent such as methanol or acetonitrile.

-

Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile/Methanol (4:1, v/v) with 0.1% Acetic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |

| Injection Volume | 5-20 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transitions | 15(S)-HETE: m/z 319.2 -> specific fragment ionsthis compound: m/z 327.2 -> specific fragment ions |

Signaling and Biological Relevance of 15(S)-HETE

15(S)-HETE is not merely a metabolic byproduct but an active signaling molecule involved in various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. It can be further metabolized to other bioactive lipids, such as 15-oxo-ETE.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 15(S)-HETE-d8

This technical guide provides comprehensive information on the solubility of this compound, a deuterated internal standard crucial for the quantification of 15(S)-HETE by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding its solubility is paramount for accurate experimental design, formulation development, and ensuring the integrity of analytical results.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents and aqueous buffer systems. This data is essential for preparing stock solutions and experimental media. The quantitative data is summarized in the table below for easy reference and comparison.

| Solvent/System | Solubility | Classification |

| Dimethylformamide (DMF) | Miscible | Organic Solvent |

| Dimethyl sulfoxide (DMSO) | Miscible | Organic Solvent |

| Ethanol | Miscible | Organic Solvent |

| 0.1 M Sodium Carbonate (Na2CO3) | 2 mg/ml | Aqueous Base |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.8 mg/ml | Aqueous Buffer |

Data sourced from Cayman Chemical and Biomol.[1][2]

Note: "Miscible" indicates that the solute and solvent mix in all proportions without limit, forming a homogeneous solution. The provided formulation is often a solution in acetonitrile (e.g., 100 µg/ml), which should be considered when preparing further dilutions.[1]

Experimental Protocols for Solubility Determination

Determining the solubility of a lipid-based compound like this compound is a critical step in pre-formulation and analytical method development. The following protocols outline common methods used to ascertain solubility in various excipients and solvent systems.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining the saturation solubility of a compound in a liquid medium.

Principle: An excess amount of the solute (this compound) is added to a specific solvent. The mixture is agitated until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, typically by (U)HPLC.[3]

Methodology:

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of the test solvent (e.g., ethanol, PBS) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer. The equilibration time can vary, but 24-48 hours is typical to ensure saturation is reached.

-

Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UPLC method with a standard curve to determine the concentration of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to estimate the solubility of a drug in solid or semi-solid lipid excipients.

Principle: When a solute dissolves in a solid solvent, it causes a depression in the melting enthalpy of the solvent. As the concentration of the solute increases, the energy required to melt the solvent decreases until the point of saturation. Beyond this point, no further depression in the melting enthalpy is observed.[3]

Methodology:

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the solid lipid excipient at varying concentrations.

-

Heating and Cooling Cycle: Accurately weigh the mixtures into DSC pans and seal them. Heat the pans from a low temperature (e.g., -20°C) to a temperature above the melting point of the excipient at a controlled rate (e.g., 10-30°C/min).

-

Data Analysis: Record the melting endotherms. Plot the melting enthalpy of the excipient as a function of the this compound concentration. The concentration at which the downward trend in enthalpy breaks or plateaus is an estimate of the saturation solubility.

Biological Context: Signaling Pathways

While this compound is an internal standard, its non-deuterated counterpart, 15(S)-HETE, is a biologically active eicosanoid derived from arachidonic acid. It is a major metabolite of the 15-lipoxygenase (15-LOX) pathway and is involved in various physiological and pathological processes, particularly inflammation.

Biosynthesis and Metabolism of 15(S)-HETE

The generation and subsequent metabolism of 15(S)-HETE involve several enzymatic steps. It begins with the oxygenation of arachidonic acid and leads to the formation of downstream metabolites with distinct biological activities.

Caption: Biosynthesis and metabolism pathway of 15(S)-HETE.

15(S)-HETE can be esterified into membrane phospholipids or oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE. This oxidized metabolite is a bioactive electrophile that can modulate inflammatory signaling by activating Nrf2-regulated antioxidant responses and inhibiting the pro-inflammatory NF-κB pathway.

Experimental and Logical Workflows

Visualizing experimental workflows helps in standardizing procedures and ensuring reproducibility. The following diagram illustrates the logical steps for determining solubility using the shake-flask method.

References

Methodological & Application

Application Note: Quantitative Analysis of 15(S)-HETE in Biological Matrices using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] in biological samples. The method utilizes a stable isotope-labeled internal standard, 15(S)-HETE-d8, for accurate and precise quantification. The protocol includes a detailed procedure for sample preparation using solid-phase extraction (SPE), optimized LC separation, and MS/MS detection parameters. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important lipid mediator in various biological matrices.

Introduction

15(S)-HETE is a significant bioactive eicosanoid derived from the metabolism of arachidonic acid primarily through the action of 15-lipoxygenase (15-LO) and cyclooxygenase (COX) enzymes.[1][2][3] It is a key precursor to other biologically active mediators, including lipoxins and eoxins.[1][2] 15(S)-HETE itself is involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Given its role in human health and disease, accurate and sensitive quantification of 15(S)-HETE in biological samples is crucial for understanding its function and for the development of novel therapeutics. This LC-MS/MS method provides a reliable tool for this purpose, employing this compound as an internal standard to ensure high accuracy and precision.

Signaling Pathway of 15(S)-HETE Formation and Metabolism

Caption: Biosynthesis and metabolism of 15(S)-HETE.

Experimental Protocol

Materials and Reagents

-

15(S)-HETE and this compound standards (Cayman Chemical or equivalent)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (ACS reagent grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Biological matrix (e.g., plasma, serum, cell culture media)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Spiking: To 500 µL of the biological sample, add the internal standard this compound to a final concentration of 100 ng/mL.

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).

LC-MS/MS Analysis Workflow

Caption: Experimental workflow for 15(S)-HETE analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v) |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 20% B, increase to 65% B over 13 min, increase to 95% B over 3 min, hold for 4 min, return to 20% B and re-equilibrate for 2 min. A 35-minute gradient may also be used for separation of multiple eicosanoids. |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Spray Voltage | -4000 V to -4500 V |

| Source Temperature | 500-525 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for 15(S)-HETE and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |

| 15(S)-HETE | 319.2 | 175.0 | -15 to -35 | -30 to -100 |

| This compound | 327.3 | 114.7 | -65 | -20 |

Note: Collision energy and declustering potential should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, and accuracy.

Table 2: Method Validation Parameters

| Parameter | Result |

| Calibration Curve Range | 10 - 5000 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 - 20 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 15(S)-HETE in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method a valuable tool for research in areas such as inflammation, cancer, and cardiovascular disease. The detailed protocol for sample preparation and analysis can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

Application Note and Protocol for the Quantification of Derivatized 15(S)-HETE by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and apoptosis. Accurate and precise quantification of 15(S)-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of 15(S)-HETE using gas chromatography-mass spectrometry (GC-MS) following derivatization. The method involves solid-phase extraction (SPE) for sample cleanup, derivatization to form a methyl ester trimethylsilyl (TMS) ether derivative for enhanced volatility and thermal stability, and quantification using a deuterated internal standard.

15(S)-HETE Signaling Pathway

15(S)-HETE is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2 (PLA2). The enzyme 15-lipoxygenase-1 (15-LOX-1) or 15-lipoxygenase-2 (15-LOX-2) catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), which is subsequently reduced to 15(S)-HETE by peroxidases. Once formed, 15(S)-HETE can exert its biological effects through various signaling pathways. For instance, it has been shown to protect pulmonary artery smooth muscle cells from apoptosis via the inducible nitric oxide synthase (iNOS) pathway[1]. Additionally, 15(S)-HETE can promote angiogenesis in adipose tissue by activating the PI3K/Akt/mTOR signaling cascade[2]. The incorporation of 15(S)-HETE into phosphoinositides can also lead to the generation of altered second messengers, thereby modulating cellular signaling[3].

Experimental Protocol

This protocol is intended for the quantification of 15(S)-HETE in biological fluids such as plasma or serum.

Materials and Reagents

-

15(S)-HETE standard (Cayman Chemical or equivalent)

-

15(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Diazomethane (for methylation) or Trimethylsilyldiazomethane

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Nitrogen gas, high purity

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Experimental Workflow

Sample Preparation and Solid-Phase Extraction (SPE)

-

Thaw biological samples (e.g., 1 mL of plasma or serum) on ice.

-

Add a known amount of this compound internal standard to each sample.

-

Acidify the sample to pH 3.5-4.0 with 2 M formic acid.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water followed by 5 mL of hexane to remove non-polar impurities.

-

Elute the 15(S)-HETE and the internal standard with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization

a. Methylation (to form methyl ester)

-

Reconstitute the dried extract in 100 µL of methanol.

-

Add freshly prepared diazomethane solution dropwise until a persistent yellow color is observed.

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

b. Silylation (to form trimethylsilyl ether)

-

To the dried methylated extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | |

| 15(S)-HETE-Me-TMS | m/z 295 (quantifier) , m/z 406 (qualifier) |

| This compound-Me-TMS | m/z 303 (quantifier) , m/z 414 (qualifier) |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of 15(S)-HETE and a fixed concentration of the this compound internal standard. Process these standards through the derivatization procedure and analyze by GC-MS.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the 15(S)-HETE quantifier ion (m/z 295) to the peak area of the this compound quantifier ion (m/z 303) against the concentration of 15(S)-HETE.

-

Determine the concentration of 15(S)-HETE in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described GC-MS method for the quantification of derivatized 15(S)-HETE. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Performance |

| Linearity | |

| Calibration Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Sensitivity | |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.5 ng/mL |

| Precision | |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 15% |

| Accuracy | |

| Recovery | 85 - 115% |

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of 15(S)-HETE in biological samples. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is a valuable tool for researchers investigating the role of 15(S)-HETE in health and disease, and for the development of drugs targeting the 15-lipoxygenase pathway.

References

- 1. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 15(S)-HETE Measurement in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a significant bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1][2][3] It plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[4][5] As a signaling molecule, 15(S)-HETE and its metabolites can act as ligands for receptors such as peroxisome proliferator-activated receptor-gamma (PPARγ), influencing cellular responses. Given its involvement in conditions like asthma, cancer, and cardiovascular diseases, accurate and reliable quantification of 15(S)-HETE in biological matrices such as plasma is critical for both basic research and clinical drug development.

These application notes provide detailed protocols for the sample preparation of plasma for the accurate measurement of 15(S)-HETE, primarily utilizing solid-phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.

Signaling Pathway of 15(S)-HETE

The biosynthesis of 15(S)-HETE begins with the enzymatic oxygenation of arachidonic acid by 15-LOX, which forms an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE. 15(S)-HETE can then be further metabolized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key step in its signaling cascade.

Experimental Protocols

Plasma Collection and Storage

Proper sample handling is paramount to prevent the artificial generation or degradation of 15(S)-HETE.

-

Anticoagulant: Collect whole blood in tubes containing an anticoagulant such as heparin or EDTA. Some studies suggest that heparin may activate platelets and phospholipases, potentially increasing HETE levels, making EDTA a preferred choice for some applications.

-

Processing: Immediately after collection, centrifuge the blood at approximately 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Storage: Transfer the plasma supernatant to clean polypropylene tubes, snap-freeze in liquid nitrogen, and store at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles.

Sample Preparation Workflow

The following diagram outlines the general workflow for preparing plasma samples for 15(S)-HETE analysis.

Detailed Solid-Phase Extraction (SPE) Protocol

This protocol is a composite of best practices for the extraction of 15(S)-HETE from plasma.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., this compound in methanol)

-

Formic acid or acetic acid

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, HPLC grade

-

Ethyl Acetate (EA), HPLC grade

-

Ultrapure water

-

SPE cartridges (e.g., C18 or a polymeric reversed-phase like Oasis HLB)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

Procedure:

-

Sample Thawing and Internal Standard Spiking:

-

Thaw frozen plasma samples on ice.

-

For a 200-500 µL plasma aliquot, add a known amount of internal standard (e.g., 1-2 ng of this compound). The IS is crucial for correcting for analyte loss during sample preparation and for variability in instrument response.

-

-

Protein Precipitation and Acidification:

-

Add 2-4 volumes of ice-cold acetonitrile or methanol to the plasma sample to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Acidify the sample to a pH of approximately 3-4 with a small volume of formic or acetic acid. This ensures that 15(S)-HETE, a carboxylic acid, is in its protonated, less polar form, which enhances its retention on the reversed-phase SPE sorbent.

-

Centrifuge at high speed (e.g., 20,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

-

Solid-Phase Extraction:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of ultrapure water. Do not let the sorbent bed go dry.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. A slow, consistent flow rate (e.g., 1 mL/min) is recommended for optimal retention.

-

Washing: Wash the cartridge with 2-3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities. An optional wash with a non-polar solvent like hexane can help remove neutral lipids.

-

Elution: Elute the 15(S)-HETE and the internal standard from the cartridge using 1-2 mL of an appropriate organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile/water/formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Data Presentation

The performance of sample preparation methods is typically evaluated based on recovery, precision, and the limits of detection and quantification. The following table summarizes typical performance data for HETE analysis in plasma from various studies.

| Parameter | Method | 15(S)-HETE Value | Reference |

| Recovery | SPE (Oasis HLB) | 32.3% - 76.7% | |

| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 20 pg/mL | |

| Upper Limit of Quantification (ULOQ) | LC-MS/MS | 1000 pg/mL | |

| Intra-day Precision (%CV) | LC-MS/MS | < 15% | |

| Inter-day Precision (%CV) | LC-MS/MS | < 15% | |

| Typical Plasma Concentration | LC-MS/MS | ~256 pg/mL (in PAH patients) |

Note: Values can vary significantly based on the specific protocol, instrumentation, and patient population.

Conclusion

The accurate quantification of 15(S)-HETE in plasma is essential for advancing our understanding of its role in health and disease. The solid-phase extraction protocol detailed in these notes provides a robust and reliable method for isolating 15(S)-HETE from the complex plasma matrix, enabling sensitive and specific analysis by LC-MS/MS. Careful attention to sample collection, storage, and each step of the extraction process is critical for obtaining high-quality, reproducible data. Researchers and drug development professionals can adapt this protocol to their specific needs to further investigate the significance of this important lipid mediator.

References

- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]